
7-Methyl-4-(prop-1-en-2-yl)-4,5-dihydrooxepin-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methyl-4-(prop-1-en-2-yl)-4,5-dihydrooxepin-2(3H)-one is an organic compound with a unique structure that includes a dihydrooxepin ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-4-(prop-1-en-2-yl)-4,5-dihydrooxepin-2(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a starting material such as 4-methyl-3-penten-2-one, which undergoes a series of reactions including aldol condensation and subsequent cyclization to form the dihydrooxepin ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific solvents to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
7-Methyl-4-(prop-1-en-2-yl)-4,5-dihydrooxepin-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxepin derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The compound can participate in substitution reactions, particularly at the methyl and prop-1-en-2-yl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxepin derivatives, while reduction can produce dihydro derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 7-Methyl-4-(prop-1-en-2-yl)-4,5-dihydrooxepin-2(3H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. Its structure allows it to interact with various biological molecules, making it useful in biochemical assays.
Medicine
In medicine, this compound is being investigated for its potential therapeutic properties. It may have applications in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry
In industrial applications, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various manufacturing processes.
Mecanismo De Acción
The mechanism of action of 7-Methyl-4-(prop-1-en-2-yl)-4,5-dihydrooxepin-2(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Methyl-4,5-dihydrooxepin-2(3H)-one
- 7-Methyl-4,5-dihydrooxepin-2(3H)-one
- 4-(Prop-1-en-2-yl)-4,5-dihydrooxepin-2(3H)-one
Uniqueness
7-Methyl-4-(prop-1-en-2-yl)-4,5-dihydrooxepin-2(3H)-one is unique due to the presence of both a methyl group and a prop-1-en-2-yl group on the dihydrooxepin ring. This combination of substituents imparts distinct chemical and physical properties, making it different from other similar compounds.
Propiedades
Número CAS |
145641-63-0 |
|---|---|
Fórmula molecular |
C10H14O2 |
Peso molecular |
166.22 g/mol |
Nombre IUPAC |
7-methyl-4-prop-1-en-2-yl-4,5-dihydro-3H-oxepin-2-one |
InChI |
InChI=1S/C10H14O2/c1-7(2)9-5-4-8(3)12-10(11)6-9/h4,9H,1,5-6H2,2-3H3 |
Clave InChI |
QBUFZUDLOMVZAE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CCC(CC(=O)O1)C(=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


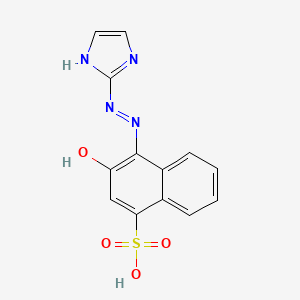

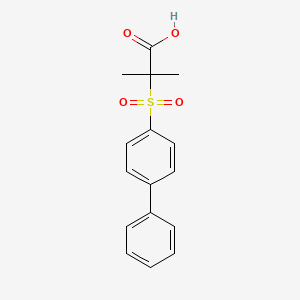
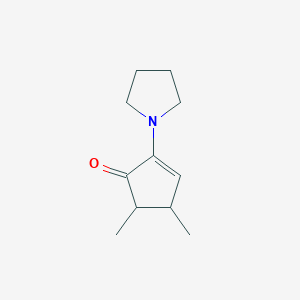
![1H-Pyrazolo[3,4-b]pyridine, 3-phenyl-4-(2-thienyl)-6-(trifluoromethyl)-](/img/structure/B12544612.png)
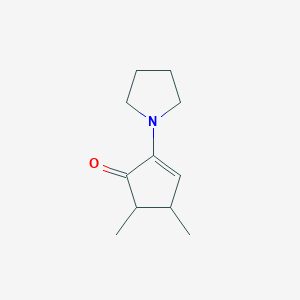
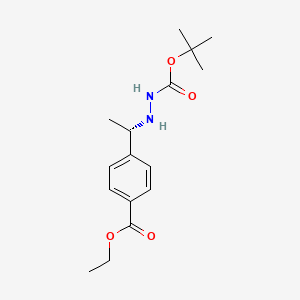
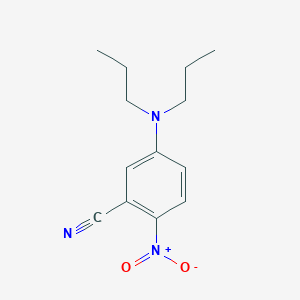
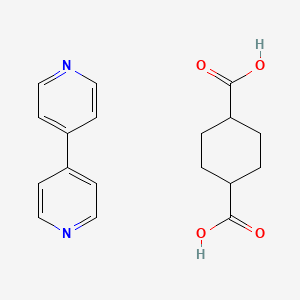
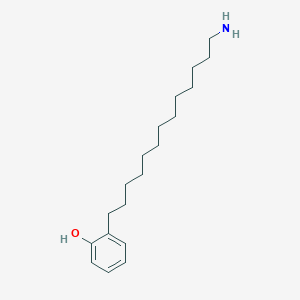
![[(2R,3S,5R)-2-(hydroxymethyl)-5-[5-methyl-2,4-dioxo-3-(phenylmethoxymethyl)pyrimidin-1-yl]oxolan-3-yl] benzoate](/img/structure/B12544645.png)
![2,2,2-Trifluoroethyl bicyclo[3.3.1]non-6-ene-3-carboxylate](/img/structure/B12544651.png)

![N-[(2R)-1,1-Dimethoxy-4-methylpentan-2-yl]-4H-1,2,4-triazol-4-amine](/img/structure/B12544672.png)
